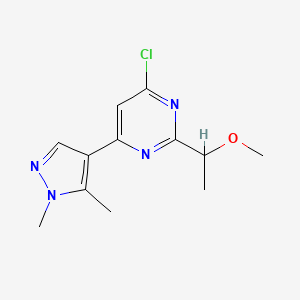
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the pyrimidine intermediate with a suitable hydrazine derivative, such as 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde, under reflux conditions.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding reduced pyrimidine derivatives.
Substitution: The chloro group at the 4-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products
科学研究应用
Chemistry
In chemistry, 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Chloro-6-(1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the 1,5-dimethyl substitution on the pyrazole ring.
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidine: Lacks the 2-(1-methoxyethyl) substitution on the pyrimidine ring.
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the pyrazole ring entirely.
Uniqueness
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the 1,5-dimethyl-1H-pyrazol-4-yl and 2-(1-methoxyethyl) substitutions
属性
分子式 |
C12H15ClN4O |
|---|---|
分子量 |
266.73 g/mol |
IUPAC 名称 |
4-chloro-6-(1,5-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-7-9(6-14-17(7)3)10-5-11(13)16-12(15-10)8(2)18-4/h5-6,8H,1-4H3 |
InChI 键 |
XKGVRRVZAMTANC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)C(C)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


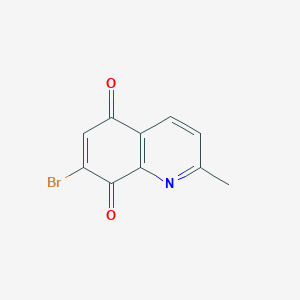
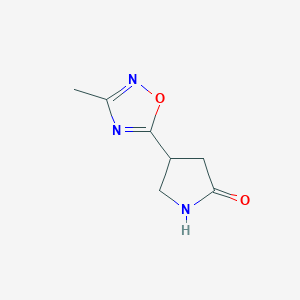

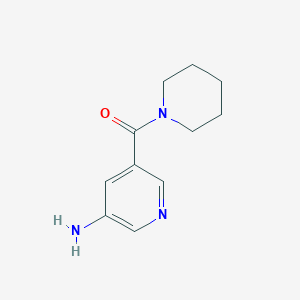
![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)
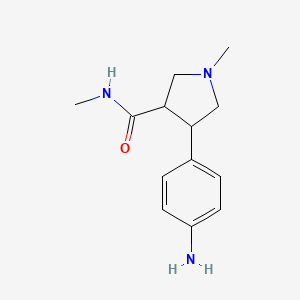

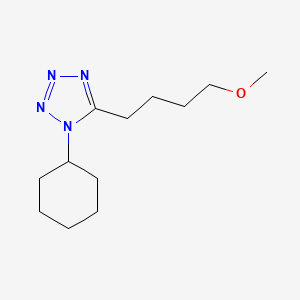

![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)




